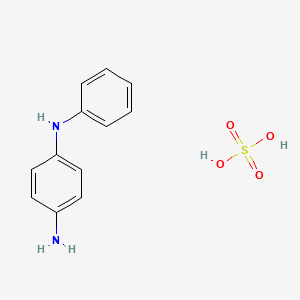

4-Aminodiphenylamine sulfate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-N-phenylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.H2O4S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h1-9,14H,13H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVQMPVXSOIGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4698-29-7 | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(N-phenylbenzene-p-diamine) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Aminodiphenylamine Sulfate

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Aminodiphenylamine sulfate (B86663), targeting researchers, scientists, and professionals in drug development. The document details available data on its properties, experimental protocols for its synthesis and analysis, and visual representations of key processes.

Core Chemical and Physical Properties

4-Aminodiphenylamine sulfate is the sulfate salt of 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine). While extensive data is available for the free base, specific physical constants for the sulfate salt are not consistently reported in the literature. The information presented below distinguishes between the free base and its sulfate salt where possible.

Table 1: Physical and Chemical Properties of 4-Aminodiphenylamine and its Sulfate Salt

| Property | 4-Aminodiphenylamine (Free Base) | This compound |

| CAS Number | 101-54-2[1][2][3] | 4698-29-7 |

| Molecular Formula | C₁₂H₁₂N₂[1][2][3] | C₁₂H₁₄N₂O₄S |

| Molecular Weight | 184.24 g/mol [1] | 282.32 g/mol |

| Appearance | Purple-black or dark purple solid/flakes[1][2] | Grey powder[4] |

| Melting Point | 72-75 °C | Not available |

| Boiling Point | 354 °C at 1013 hPa[2] | Not available |

| Density | 1.09 g/cm³ | 1.167 g/cm³ |

| Solubility | ||

| In Water | 0.05 g/100 mL at 20 °C[1] | Not available |

| In Organic Solvents | Soluble in ethanol (B145695) and DMSO (≥10 mg/mL)[3] | Not available |

| Vapor Pressure | 1 hPa | Not available |

| pH | 8.9 (0.5 g/L in H₂O at 20 °C) | Not available |

Experimental Protocols

Synthesis of 4-Aminodiphenylamine

The industrial synthesis of 4-aminodiphenylamine is often achieved through the condensation of aniline (B41778) and nitrobenzene (B124822), followed by a reduction step.[5][6][7]

Materials:

-

Aniline

-

Nitrobenzene

-

Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) dihydrate (as a base)

-

Dimethyl sulfoxide (B87167) (DMSO) (as a solvent)

-

1% Platinum on carbon (Pt/C) catalyst

-

Hydrogen gas

-

Water

Procedure:

-

Condensation Reaction:

-

In a reaction vessel, dissolve aniline and nitrobenzene in DMSO.

-

Add solid tetramethylammonium hydroxide dihydrate to the stirred reaction mixture.

-

The reaction is typically carried out at room temperature or elevated temperatures (e.g., 80 °C) and can be monitored by HPLC for the consumption of nitrobenzene.[8][9] The primary products are 4-nitrodiphenylamine (B16768) (4-NDPA) and 4-nitrosodiphenylamine (B86041) (p-NDPA).[8]

-

-

Hydrogenation (Reduction):

-

After the condensation reaction is complete, add water to the reaction mixture.

-

Transfer the mixture to an autoclave.

-

Add a 1% Pt/C catalyst to the autoclave.

-

Pressurize the autoclave with hydrogen gas (e.g., 150 psig) and heat to approximately 80 °C.[8]

-

The reaction is complete when hydrogen uptake ceases.

-

-

Work-up and Isolation:

-

After cooling and depressurizing the autoclave, filter the reaction mixture to remove the catalyst.

-

The resulting solution contains 4-aminodiphenylamine, which can be further purified by distillation or crystallization.

-

Formation of this compound

To obtain the sulfate salt, the synthesized 4-aminodiphenylamine free base would be treated with sulfuric acid.

Procedure:

-

Dissolve the purified 4-aminodiphenylamine in a suitable organic solvent (e.g., ethanol).

-

Slowly add a stoichiometric amount of concentrated sulfuric acid with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of synthesized 4-aminodiphenylamine and the progress of the synthesis reaction can be monitored by reverse-phase HPLC.[8][10]

Chromatographic Conditions (Representative): [8]

-

Column: Beckman/Altex Ultrasphere-ODS (4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water, acetonitrile, and methanol.

-

Flow Rate: 1.5 mL/min

-

Detection: UV detector

Spectral Data

Table 2: Spectral Data for 4-Aminodiphenylamine (Free Base)

| Spectroscopy | Key Peaks/Signals |

| Infrared (IR) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (aromatic ring), and C-N stretching. |

| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings and the amine protons. The chemical shifts will vary depending on the solvent used. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the free base (184.24). Fragmentation patterns would involve the loss of amine groups and cleavage of the phenyl rings.[11][12] |

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological signaling pathways modulated by this compound. Its primary documented biological relevance is as a precursor to the antioxidant and antiozonant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), which is used in rubber products.[2][3]

Toxicological studies on the free base, 4-aminodiphenylamine, indicate that it can be a skin sensitizer (B1316253) and may cause allergic contact dermatitis.[13] High doses in animal studies have been associated with anemia and liver lesions.[14] These toxic effects suggest interactions with biological systems, but do not elucidate a specific signaling pathway.

Research on the related compound, p-phenylenediamine (B122844) (PPD), has shown that it can induce the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial damage in skin cells.[13] However, it is not confirmed that 4-aminodiphenylamine acts through the same mechanism.

Visualizations

Diagram 1: Synthetic Workflow for 4-Aminodiphenylamine

Caption: Synthetic route to this compound.

Diagram 2: Analytical Workflow for Purity Assessment

Caption: HPLC workflow for purity analysis.

References

- 1. N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 8. US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Acute and short-term toxicity studies on p-aminodiphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Aminodiphenylamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-aminodiphenylamine sulfate (B86663), a compound of interest in various research and development applications. This document compiles available spectroscopic data, details experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-aminodiphenylamine sulfate and its corresponding free base, 4-aminodiphenylamine. Due to the limited availability of complete spectroscopic data specifically for the sulfate salt in public databases, data for the free base is included for comparative purposes. The compound is also known by synonyms such as N-phenyl-p-phenylenediamine sulfate and Variamine Blue RT salt.

Table 1: UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) | Reference |

| Variamine Blue RT salt | Not Specified | 197, 377 | [1] |

| N-Phenyl-p-phenylenediamine | Not Specified | 377 |

Table 2: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| N-phenyl 1,4-phenylenediamine (free base) | DMSO-d6 | Data reported, specific shifts not detailed in the available abstract.[2] |

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Sample Preparation | Key Bands (cm⁻¹) |

| 4-Aminodiphenylamine (free base) | Not Specified | Spectrum available, characteristic amine and aromatic stretches expected.[3] |

Note: A full, assigned IR spectrum for this compound was not found in the initial search. Researchers should expect to see characteristic peaks for aromatic C-H stretching, N-H stretching (which may be broadened due to salt formation), C-N stretching, and strong bands corresponding to the sulfate anion.

Table 4: ¹³C NMR and Mass Spectrometry Data

| Spectroscopic Technique | Compound | Key Observations |

| ¹³C NMR | This compound | Data not readily available. |

| Mass Spectrometry | This compound | Data not readily available. Electrospray ionization (ESI) would be a suitable technique for analyzing the protonated molecule.[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the key experiments cited.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of a solid sample.

Materials:

-

This compound

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar. The mixture should be a fine, homogenous powder.[6][7][8][9][10]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[9][10]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Acquire the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆.[11][12][13][14] Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

-

Filtering: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11][14]

-

Data Acquisition for ¹H NMR:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

-

Data Acquisition for ¹³C NMR:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).[15]

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or water)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. Further dilute the stock solution to obtain a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (Electrospray Ionization)

Objective: To determine the mass-to-charge ratio of the molecule.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol, acetonitrile, water) with a small amount of acid (e.g., formic acid) if necessary to promote protonation.

-

Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent system (typically in the low µg/mL to ng/mL range).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For an amine salt, the protonated molecule [M+H]⁺ is expected.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. Absorption [Variamine Blue RT] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminodiphenylamine(101-54-2) IR Spectrum [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. sites.bu.edu [sites.bu.edu]

- 12. web.uvic.ca [web.uvic.ca]

- 13. research.reading.ac.uk [research.reading.ac.uk]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Aminodiphenylamine (4-ADPA) and its sulfate (B86663) salt, a compound of significant interest in various industrial and research applications. This document details established synthesis methodologies, in-depth characterization techniques, and relevant biological context.

Synthesis of 4-Aminodiphenylamine and its Sulfate Salt

The industrial production of 4-Aminodiphenylamine (4-ADPA) is primarily achieved through two main routes: the reaction of aniline (B41778) with p-nitrochlorobenzene followed by reduction, or the direct reaction of aniline with nitrobenzene. The subsequent treatment with sulfuric acid yields 4-Aminodiphenylamine sulfate.

Synthesis of 4-Aminodiphenylamine (4-ADPA)

Method 1: From p-Nitrochlorobenzene and Aniline

This classic method involves the condensation of p-nitrochlorobenzene with aniline to form 4-nitrodiphenylamine (B16768), which is then reduced to 4-ADPA.

Step 1: Synthesis of 4-Nitrodiphenylamine In a typical procedure, p-nitrochlorobenzene and aniline are heated in the presence of a base, such as potassium carbonate, and a copper catalyst. The reaction mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Reduction of 4-Nitrodiphenylamine The resulting 4-nitrodiphenylamine is then reduced to 4-ADPA. A common method for this reduction is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] Alternatively, chemical reduction using agents like tin and hydrochloric acid can be employed.[2]

Method 2: From Aniline and Nitrobenzene

A greener and more modern approach involves the direct reaction of aniline with nitrobenzene.[3] This method, often referred to as a nucleophilic aromatic substitution for hydrogen (NASH), typically employs a strong base, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), and can be carried out in a one-pot synthesis.[4] The reaction proceeds through the formation of 4-nitrosodiphenylamine (B86041) and/or 4-nitrodiphenylamine intermediates, which are then reduced in situ to yield 4-ADPA.[5]

Synthesis of this compound

The conversion of 4-ADPA to its sulfate salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolve 4-Aminodiphenylamine in a suitable organic solvent, such as ethanol (B145695) or isopropanol.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution with constant stirring. The addition is exothermic, so cooling may be necessary.

-

The this compound will precipitate out of the solution.

-

The precipitate is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.[6]

Characterization of this compound

A thorough characterization of this compound is crucial to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons. Due to the protonation of the amino groups, the chemical shifts of the protons on the phenyl rings will be shifted downfield compared to the free base. The protons of the -NH3+ and -NH2+- groups will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to the nitrogen atoms will experience a downfield shift upon salt formation.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) of 4-ADPA | Expected Shift upon Sulfonation |

| ¹H | Aromatic Protons: 6.7 - 7.3 ppm; Amine Protons: 3.6, 5.4 ppm[7] | Downfield shift for aromatic and amine protons |

| ¹³C | Aromatic Carbons: 115 - 150 ppm | Downfield shift for carbons adjacent to nitrogen |

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The presence of the sulfate ion will introduce strong absorption bands in the region of 1100-1200 cm⁻¹ (S=O stretching) and around 610-680 cm⁻¹ (O-S-O bending). The N-H stretching vibrations of the protonated amino groups will appear as broad bands in the region of 2800-3200 cm⁻¹.

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (protonated amine) | 2800 - 3200 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| S=O Stretch (sulfate) | 1100 - 1200 |

| O-S-O Bend (sulfate) | 610 - 680 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

-

Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Biological Activity and Signaling Pathway

4-Aminodiphenylamine and its derivatives have been shown to possess interesting biological activities. Notably, 4-ADPA can act as an efficient electron mediator for various oxidases, including glucose oxidase, lactate (B86563) oxidase, and xanthine (B1682287) oxidase.[9] This property makes it valuable in the development of biosensors and enzymatic assays.

The mechanism of action involves the transfer of electrons from the reduced enzyme to the oxidized form of 4-ADPA, which can then be detected electrochemically or spectrophotometrically.

Caption: Enzymatic reaction and mediation by 4-ADPA.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 4. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 5. US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]

- 6. US4681710A - Production of sulfonated amines - Google Patents [patents.google.com]

- 7. 4-Aminodiphenylamine(101-54-2) 1H NMR spectrum [chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Dual functionalities of 4-aminodiphenylamine in enzymatic assay and mediated biosensor construction - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Aminodiphenylamine Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Aminodiphenylamine sulfate (B86663) in organic solvents. Due to the limited availability of direct quantitative data for the sulfate salt, this document also includes solubility information for the free base, 4-Aminodiphenylamine, as a reference. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.

Executive Summary

4-Aminodiphenylamine and its salts are chemical compounds with applications in various industrial processes, including as an intermediate in the synthesis of dyes and as an antioxidant in rubber production. In the context of research and drug development, understanding the solubility of a compound is critical for formulation, delivery, and biological screening. This guide addresses the solubility of 4-Aminodiphenylamine sulfate, a salt form that often exhibits different solubility characteristics compared to its free base. While quantitative solubility data for this compound in organic solvents is scarce in published literature, this guide consolidates available information and provides a framework for its experimental determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of both the free base and its sulfate salt is essential for interpreting their solubility behavior.

| Property | 4-Aminodiphenylamine | This compound |

| CAS Number | 101-54-2 | 4698-29-7[1][2][3] |

| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₄N₂O₄S[3] |

| Molecular Weight | 184.24 g/mol | 282.32 g/mol [3] |

| Appearance | Purple-black or dark purple solid/flakes[4] | Grey powder[3] |

| Melting Point | 75 °C (167 °F; 348 K)[4] | 75 °C[3] |

| Boiling Point | 354 °C (669 °F; 627 K)[4] | 354.7 °C[1][2] |

Quantitative Solubility Data

Precise quantitative solubility data is crucial for comparative analysis and for designing experimental protocols.

4-Aminodiphenylamine (Free Base)

The free base of 4-Aminodiphenylamine exhibits solubility in several common organic solvents.

| Solvent | Temperature (°C) | Solubility | Reference |

| Ethanol | 20 | ≥10 mg/mL[5] | [5][6][7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥10 mg/mL[5] | [5] |

| Water | 20 | 0.6 g/L[6][7] | [6][7] |

| Diethyl Ether | Not Specified | Soluble | [8] |

| Chloroform | Not Specified | Sparingly Soluble | [8] |

| Ligroin | Not Specified | Soluble | [8] |

This compound

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the public domain. Many sources explicitly state the solubility as "N/A"[2]. A material safety data sheet indicates a low solubility in water of <1.0 mg/ml at 20°C[9]. Researchers are encouraged to determine the solubility experimentally for their solvent systems of interest. The following table is provided as a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | To Be Determined | To Be Determined |

| Ethanol | 25 | To Be Determined | To Be Determined |

| Acetone | 25 | To Be Determined | To Be Determined |

| Acetonitrile | 25 | To Be Determined | To Be Determined |

| Dimethyl Sulfoxide (DMSO) | 25 | To Be Determined | To Be Determined |

| Dichloromethane (DCM) | 25 | To Be Determined | To Be Determined |

| N,N-Dimethylformamide (DMF) | 25 | To Be Determined | To Be Determined |

Expected Solubility Profile of this compound

The conversion of a free amine to its sulfate salt generally increases its polarity. This is because the salt exists as ions (the protonated amine cation and the sulfate anion), which are more readily solvated by polar solvents.

Based on general chemical principles, the solubility of this compound in organic solvents is expected to follow these trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a high dielectric constant, which can stabilize the ionic salt. Therefore, some degree of solubility is expected, although likely lower than that of the free base in the same solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate cations and anions, suggesting that this compound may exhibit solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the high polarity of the sulfate salt, it is expected to have very low to negligible solubility in nonpolar organic solvents. The free base, being less polar, is more soluble in such solvents.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for the gravimetric determination of the solubility of this compound.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed sample collection vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1 mL) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed sample collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution collected.

-

Evaporate the solvent from the collection vial. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or by using a vacuum oven for more sensitive compounds.

-

Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is limited, this technical guide provides a comprehensive starting point for researchers. By understanding the properties of the free base and the general principles of amine salt solubility, an informed selection of potential solvents can be made. The provided experimental protocol offers a reliable method for determining the precise solubility of this compound, enabling the generation of crucial data for advancing research and development activities.

References

- 1. p-Aminodiphenylamine sulfate [chembk.com]

- 2. Cas 4698-29-7,4-Aminodiphenylamino sulfate | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-Amino diphenylamine [chembk.com]

- 7. 4-Aminodiphenylamine | 101-54-2 [chemicalbook.com]

- 8. 4-aminodiphenylamine [chemister.ru]

- 9. shsunchem.com [shsunchem.com]

Unveiling the Structural Blueprint: A Technical Guide to 4-Aminodiphenylamine Sulfate Crystal Structure Analysis

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the crystallographic analysis of 4-Aminodiphenylamine sulfate (B86663), a compound of significant interest to researchers, scientists, and professionals in drug development. While a definitive, publicly accessible single-crystal structure of 4-Aminodiphenylamine sulfate is not available in crystallographic databases at the time of this publication, this document outlines the essential methodologies and known properties, providing a robust framework for its study.

4-Aminodiphenylamine and its derivatives are pivotal intermediates in various industrial applications, including the synthesis of antioxidants, antiozonants, and dyes.[1] Its sulfate salt is particularly relevant in contexts requiring improved stability and handling properties. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting its physicochemical properties, such as solubility, dissolution rate, and stability, which are critical parameters in pharmaceutical development.

Compound Identification and Properties

This compound, identified by CAS number 4698-29-7, is the sulfate salt of 4-Aminodiphenylamine (also known as N-phenyl-p-phenylenediamine).[2][3][4][5][6][7] The prevalent form of this salt is a hemisulfate, with a stoichiometric ratio of two molecules of 4-Aminodiphenylamine to one molecule of sulfuric acid.[2][3][5][6] This 2:1 ratio is crucial for interpreting its potential crystal packing and hydrogen bonding networks.

The known chemical and physical properties of the parent compound and its sulfate salt are summarized in the tables below.

Table 1: Chemical Identification of 4-Aminodiphenylamine and its Sulfate Salt

| Identifier | 4-Aminodiphenylamine | This compound |

| IUPAC Name | N1-Phenylbenzene-1,4-diamine | bis(4-N-phenylbenzene-1,4-diamine);sulfuric acid[5] |

| Other Names | p-Aminodiphenylamine, N-Phenyl-p-phenylenediamine | N-Phenyl-p-phenylenediamine sulfate, Variamine Blue RT sulfate |

| CAS Number | 101-54-2[1] | 4698-29-7[2][3][4][5][6][8] |

| Molecular Formula | C₁₂H₁₂N₂[1][9] | C₂₄H₂₆N₄O₄S[2][3][5] |

| Molecular Weight | 184.24 g/mol [1] | 466.55 g/mol [3][5] |

Table 2: Physical Properties of 4-Aminodiphenylamine

| Property | Value |

| Appearance | Purple-black or dark purple crystals/needles[1][9] |

| Melting Point | 75 °C[1] |

| Boiling Point | 354 °C[1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, diethyl ether, and ligroin.[9] |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by data collection using single-crystal X-ray diffraction and subsequent structure solution and refinement.

Synthesis of 4-Aminodiphenylamine

The industrial synthesis of 4-aminodiphenylamine is typically achieved through the metal-catalyzed reaction of aniline (B41778) with 4-nitrochlorobenzene to form 4-nitrodiphenylamine, which is then hydrogenated to yield the final product.[1] An alternative, greener route involves the direct reaction of nitrobenzene (B124822) with aniline.[1]

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. For this compound, a suitable solvent or a mixture of solvents in which the compound has moderate solubility would be required. Common crystallization techniques include:

-

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly, leading to the formation of crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Gradual diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

The key steps in data collection and structure refinement include:

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector at a controlled low temperature to minimize thermal vibrations.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell, often using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.

Visualizing Methodologies and Structures

To clarify the experimental and logical workflows, the following diagrams are provided.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Based on the 2:1 stoichiometry of 4-Aminodiphenylamine to the sulfate ion, a hypothetical hydrogen-bonding network can be proposed. The primary and secondary amine groups of the 4-Aminodiphenylamine molecules are expected to act as hydrogen bond donors, while the oxygen atoms of the sulfate anion will act as hydrogen bond acceptors. This would likely result in an extensive network of intermolecular interactions that stabilize the crystal lattice.

Caption: Hypothetical hydrogen bonding between 4-Aminodiphenylamine and a sulfate ion.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a thorough foundation for its investigation. The outlined experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are standard and robust methodologies for elucidating the solid-state structure of this and similar compounds. A detailed understanding of its crystal structure will undoubtedly contribute to the optimization of its use in various scientific and industrial fields. Further research is encouraged to determine and publish the complete crystallographic data for this important compound.

References

- 1. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 2. This compound | 4698-29-7 [chemnet.com]

- 3. This compound 4698-29-7-OXIDATIVE DYES-Hangzhou Ruijiang Industry Co. Ltd. [ruicolor.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Phenyl-p-Phenylenediamine Sulfate | C24H26N4O4S | CID 78425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-phenyl-p-phenylenediamine sulfate, 4698-29-7 [thegoodscentscompany.com]

- 7. incibeauty.com [incibeauty.com]

- 8. p-Aminodiphenylamine sulfate [chembk.com]

- 9. 4-aminodiphenylamine [chemister.ru]

An In-depth Technical Guide to 4-Aminodiphenylamine Sulfate

This technical guide provides a comprehensive overview of 4-Aminodiphenylamine sulfate (B86663), a chemical compound with significant applications in industrial chemistry. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed information on its chemical properties, synthesis, and key applications.

Core Compound Data

4-Aminodiphenylamine sulfate, identified by the CAS number 4698-29-7, is the sulfate salt of N-phenyl-p-phenylenediamine. It is crucial to distinguish this compound from other related substances to ensure accuracy in research and industrial applications. The most reliable data indicates that this compound exists as a 2:1 salt of the aminodiphenylamine base with sulfuric acid.

A summary of the key quantitative data for this compound is presented below. Please note that some properties are reported for the free base (4-Aminodiphenylamine, CAS 101-54-2) due to the limited availability of data for the sulfate salt.

| Property | Value | Notes |

| IUPAC Name | bis(N-phenylbenzene-1,4-diamine);sulfuric acid | For the sulfate salt |

| CAS Number | 4698-29-7 | For the sulfate salt |

| Molecular Formula | C₂₄H₂₆N₄O₄S | Corresponds to 2(C₁₂H₁₂N₂)·H₂SO₄ |

| Molecular Weight | 466.55 g/mol | For the sulfate salt |

| Appearance | Light grey to medium gray powder | For the sulfate salt |

| Boiling Point | 354.7 °C at 760 mmHg | Data for the free base |

| Density | 1.167 g/cm³ | Data for the free base[1] |

| Flash Point | 197.8 °C | Data for the free base[1][2] |

Synthesis of 4-Aminodiphenylamine

The industrial synthesis of 4-aminodiphenylamine, the base compound of the sulfate salt, is a critical process for the production of various downstream products, including antioxidants and dyes. The most common synthetic routes involve the condensation of aniline (B41778) with nitrobenzene (B124822), followed by a reduction step. This process is favored for its efficiency and use of readily available starting materials.

This protocol is based on a resource-efficient method that combines the condensation and reduction steps in a single reaction vessel.

Materials:

-

Aniline

-

Nitrobenzene

-

Tetramethylammonium (B1211777) hydroxide (B78521) (as a base catalyst)

-

Sodium hydroxide

-

Raney Ni-Al alloy (as a reducing agent)

-

Aluminum powder (as a reducing agent)

-

Water

-

Dichloromethane (for extraction)

-

Celite (for filtration)

Procedure:

-

Condensation Reaction:

-

In a suitable reaction vessel, charge aniline and nitrobenzene in a molar ratio of approximately 11:1.

-

Add an aqueous solution of tetramethylammonium hydroxide and sodium hydroxide to the mixture. A dark purple solution will form.

-

Heat the reaction mixture to 80°C and stir for 2 hours. This step leads to the formation of 4-nitrodiphenylamine (B16768) and 4-nitrosodiphenylamine (B86041) intermediates.

-

-

Reduction Reaction:

-

After the condensation step, add water to the reaction mixture.

-

Gradually add Raney Ni-Al alloy and aluminum powder to the vessel over a period of 30 minutes.

-

Continue stirring the mixture at 80°C for 3 hours to facilitate the reduction of the nitro and nitroso intermediates to 4-aminodiphenylamine.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through Celite to remove the metal powders.

-

Wash the filter cake with dichloromethane.

-

The resulting filtrate will contain the product, 4-aminodiphenylamine, and unreacted aniline. These can be separated by standard purification techniques such as distillation or chromatography.

-

Industrial Applications and Significance

4-Aminodiphenylamine and its derivatives are of significant industrial importance. The primary application of 4-aminodiphenylamine is as an intermediate in the synthesis of antiozonants, particularly 6PPD, which is a vital component in the manufacturing of rubber products to prevent degradation from ozone exposure. It is also used in the production of certain dyes and as an antioxidant in fuels and lubricants[3][4]. The sulfate salt, being a stable solid, is often used as a convenient form for handling and storage in these applications.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis of 4-aminodiphenylamine.

Caption: A flowchart illustrating the one-pot synthesis of 4-aminodiphenylamine.

References

Technical Guide: 4-Aminodiphenylamine and its Sulfate Derivatives

This technical guide provides a detailed overview of 4-Aminodiphenylamine and its related sulfate (B86663) compounds. The common name "4-Aminodiphenylamine sulfate" can be ambiguous and is associated with two distinct chemical entities, each with its own CAS number and specific structure. This document delineates these compounds to provide clarity for researchers, scientists, and drug development professionals.

Disclaimer: This document provides chemical and identification data. It does not contain experimental protocols or detailed signaling pathways. The generation of such specific experimental data is beyond the scope of this guide.

Parent Compound: 4-Aminodiphenylamine

4-Aminodiphenylamine, also known as N-phenyl-p-phenylenediamine, is the parent aromatic amine from which the sulfate derivatives are formed. It is a key intermediate in various industrial applications, including the synthesis of dyes and antioxidants.

Synonyms:

-

4-ADPA[1]

-

p-Aminodiphenylamine[2]

-

(4-aminophenyl)phenylamine

-

4-(Phenylamino)aniline

-

Variamine Blue RT Base

Quantitative Data Summary:

| Identifier | Value | Reference |

| CAS Number | 101-54-2 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |

| Molecular Weight | 184.24 g/mol | [2][3] |

| Appearance | Purple-black or dark purple solid | [2] |

| Melting Point | 72-75 °C | [2][3] |

| Boiling Point | 354 °C | [2][3] |

N-Phenyl-p-phenylenediamine Sulfate (Sulfate Salt)

This compound is the direct sulfate salt of 4-Aminodiphenylamine, typically occurring as a 2:1 adduct of the amine with sulfuric acid. It is primarily used in the formulation of permanent hair dyes.[4]

Synonyms:

-

p-Aminodiphenylamine sulfate[5]

-

1,4-Benzenediamine, N1-phenyl-, sulfate (2:1)[5]

-

Rodol Gray BS[5]

-

Colorex 4ADS[5]

-

RT Base Sulfate[6]

Quantitative Data Summary:

| Identifier | Value | Reference |

| CAS Number | 4698-29-7 | [5][6][7][8] |

| Molecular Formula | C₂₄H₂₆N₄O₄S (for 2:1 salt) | [5] |

| Molecular Weight | 466.56 g/mol (for 2:1 salt) | |

| EINECS Number | 225-173-1 | [5][6] |

4-Diazodiphenylamine Sulfate (Diazonium Salt)

This compound is a diazonium salt derivative of 4-Aminodiphenylamine. It is functionally and structurally different from the simple sulfate salt and is known commercially as Variamine Blue RT Salt. It is used as a dye and a reagent in analytical chemistry.

Synonyms:

-

4-Aminodiphenylamine diazonium sulfate[1]

-

4-Diazodiphenylamine sulfate[1]

-

Variamine Blue RT (sulfate)[9]

-

Variamine Blue RT Salt[1]

-

4-(N-Phenylamino)benzenediazonium Hydrogensulfate[7]

-

Azoic Diazo Component 22[1]

Quantitative Data Summary:

| Identifier | Value | Reference |

| CAS Number | 4477-28-5 | [6][9] |

| Molecular Formula | C₁₂H₁₁N₃O₄S | [6][9] |

| Molecular Weight | 293.30 g/mol | [6][9] |

| EINECS Number | 224-756-8 | [7] |

| SMILES | N#[N+]C1=CC=C(NC2=CC=CC=C2)C=C1.O=S([O-])(O)=O | [6][9] |

Relationships and Derivatives

The following diagram illustrates the relationship between the parent compound, 4-Aminodiphenylamine, and its two distinct sulfate-containing derivatives.

Caption: Chemical relationship between 4-Aminodiphenylamine and its derivatives.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4698-29-7 CAS Manufactory [m.chemicalbook.com]

- 4. upload.wikimedia.org [upload.wikimedia.org]

- 5. incibeauty.com [incibeauty.com]

- 6. chemscene.com [chemscene.com]

- 7. 4477-28-5|4-Diazodiphenylamine sulfate|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 8. specialchem.com [specialchem.com]

- 9. N-phenyl-p-phenylenediamine sulfate, 4698-29-7 [thegoodscentscompany.com]

An In-depth Technical Guide to the Synthesis of 4-Aminodiphenylamine Sulfate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-aminodiphenylamine (4-ADPA) sulfate (B86663) derivatives, compounds of interest in various chemical industries, particularly as intermediates for dyes and potentially in specialized pharmaceutical applications. This document details synthetic methodologies, including classical condensation reactions and modern catalytic approaches, and presents available quantitative data and experimental protocols.

Introduction to 4-Aminodiphenylamine and its Sulfonated Derivatives

4-Aminodiphenylamine (4-ADPA), also known as N-phenyl-p-phenylenediamine, is an aromatic amine that serves as a crucial building block in the production of antioxidants, antiozonants, and dyes.[1] The introduction of a sulfonic acid or sulfate group to the 4-ADPA core can significantly alter its physicochemical properties, such as solubility, and may impart novel biological activities. This guide focuses on the synthesis of key sulfonated derivatives, including 4-aminodiphenylamine-2-sulfonic acid and 4,4'-diaminodiphenylamine-2-sulfonic acid.

Synthetic Pathways to 4-Aminodiphenylamine Sulfate Derivatives

The synthesis of 4-ADPA sulfate derivatives can be broadly categorized into two main strategies: the sulfonation of a pre-formed diphenylamine (B1679370) skeleton or the construction of the diphenylamine structure from a sulfonated precursor.

Synthesis from Sulfonated Precursors: The Condensation Approach

A well-documented method for the synthesis of 4,4'-diaminodiphenylamine-2-sulfonic acid involves the condensation of a sulfonated chloronitrobenzene derivative with a diamine, followed by the reduction of the nitro group.[2][3] This multi-step process is a classical approach that offers high yields and purity.

The overall synthetic workflow can be visualized as follows:

Figure 1: Synthesis of 4,4'-diaminodiphenylamine sulfate via condensation.

This pathway begins with the condensation of the sodium salt of 6-chloro-3-nitrobenzene-sulfonic acid with 1,4-phenylenediamine in a saturated aqueous sodium chloride solution.[3] The subsequent intermediate, 4-nitro-4'-amino-diphenylamine-2-sulfonic acid, is then reduced, typically through catalytic hydrogenation, to yield 4,4'-diaminodiphenylamine-2-sulfonic acid.[2] Finally, the sulfonic acid group can be cleaved in strong sulfuric acid at elevated temperatures to produce the corresponding 4,4'-diaminodiphenylamine sulfate.[2]

Modern Catalytic Methods: Buchwald-Hartwig and Ullmann Reactions

Modern organic synthesis offers powerful tools for the formation of carbon-nitrogen bonds, such as the Buchwald-Hartwig amination and the Ullmann condensation. These palladium- and copper-catalyzed cross-coupling reactions, respectively, have broad applications in the synthesis of aryl amines.[4][5][6][7][8]

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a versatile method for coupling amines with aryl halides.[4][6] In the context of 4-ADPA sulfate derivative synthesis, this could involve the coupling of a sulfonated aryl halide with an amino-functionalized aromatic compound.

Figure 2: Conceptual workflow for Buchwald-Hartwig amination.

Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[5][8] It can be employed to couple an aryl halide with an amine, providing another potential route to sulfonated 4-ADPA derivatives.

References

- 1. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 2. EP0010244B1 - Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'-amino-diphenyl-amino-4-sulfonic acid - Google Patents [patents.google.com]

- 3. US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Antioxidant Mechanism of Action of 4-Aminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminodiphenylamine (4-ADPA) and its derivatives are recognized for their antioxidant properties, primarily functioning as potent free radical scavengers. This technical guide delineates the core mechanisms underlying the antioxidant action of the 4-aminodiphenylamine moiety, with a particular focus on its sulfate (B86663) salt. While specific quantitative data for 4-aminodiphenylamine sulfate is limited in publicly available literature, this document extrapolates from the known functions of the parent compound and related structures to provide a comprehensive overview. The guide covers the fundamental chemical reactions with free radicals, potential cellular signaling pathway modulation, detailed experimental protocols for antioxidant capacity assessment, and a summary of available quantitative data for related compounds.

Core Antioxidant Mechanism: Free Radical Scavenging

The principal antioxidant mechanism of 4-aminodiphenylamine is its ability to act as a free radical scavenger.[1][2][3] This activity is centered on the secondary amine group (-NH-) within the diphenylamine (B1679370) structure.

Hydrogen Atom Transfer (HAT): The most prominent mechanism is Hydrogen Atom Transfer (HAT). The nitrogen-hydrogen bond in the secondary amine has a lower bond dissociation energy compared to many other bonds in biological molecules. This allows the 4-aminodiphenylamine molecule to donate a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it.[1][4] This process is depicted in the following reaction:

4-ADPA-NH + R• → 4-ADPA-N• + RH

Upon donating a hydrogen atom, the 4-aminodiphenylamine is converted into a resonance-stabilized aminyl radical (4-ADPA-N•). This resulting radical is significantly less reactive than the initial free radical, effectively terminating the radical chain reaction. The stability of the aminyl radical is crucial to the antioxidant efficacy of diphenylamines.

Single Electron Transfer (SET): An alternative, though often less favored, mechanism is Single Electron Transfer (SET), where an electron is transferred from the 4-aminodiphenylamine molecule to the free radical, followed by proton transfer.[4]

The presence of the amino group (-NH2) at the para position can further enhance the radical scavenging activity through resonance effects, which help to stabilize the resulting aminyl radical.

Diagram of the Proposed Free Radical Scavenging Mechanism

Caption: Proposed free radical scavenging mechanism of 4-Aminodiphenylamine via Hydrogen Atom Transfer (HAT).

Potential Cellular Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways that control endogenous antioxidant responses. The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[2][5][6] While direct studies on this compound's effect on this pathway are not prevalent, the presence of a sulfur-containing group suggests a potential interaction, as many organosulfur compounds are known activators of Nrf2.[2][7]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[8][9] This leads to the increased expression of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Glutathione (B108866) S-transferases (GSTs)

-

Enzymes involved in glutathione synthesis and regeneration [9]

By upregulating these endogenous antioxidant defenses, this compound could potentially provide a more sustained and indirect antioxidant effect.

Diagram of the Keap1-Nrf2 Signaling Pathway```dot

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). [10][11]The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at ~734 nm. [12] Materials:

-

ABTS diammonium salt

-

Potassium persulfate or ammonium (B1175870) persulfate

-

Phosphate buffered saline (PBS) or ethanol (B145695)

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader capable of reading at ~734 nm

-

96-well microplates or cuvettes

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation. [12]2. Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound.

-

Assay Protocol:

-

Add a small volume of the test sample dilutions to each well of a 96-well plate.

-

Add the ABTS•+ working solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

Caption: General workflow for the ABTS radical cation decolorization assay.

Conclusion

This compound is expected to function as an effective antioxidant primarily through a free radical scavenging mechanism, driven by the hydrogen-donating capability of its secondary amine group. The resulting aminyl radical is stabilized by resonance, effectively terminating oxidative chain reactions. Furthermore, there is a strong theoretical basis for its potential to modulate the Keap1-Nrf2 signaling pathway, thereby upregulating the cell's endogenous antioxidant defenses, a hypothesis supported by the known activities of related organosulfur compounds. While direct quantitative data on the sulfate salt is sparse, the provided experimental protocols for DPPH and ABTS assays offer a robust framework for its evaluation. Further research is warranted to elucidate the precise quantitative antioxidant capacity of this compound and to confirm its interaction with cellular antioxidant pathways.

References

- 1. estudogeral.uc.pt [estudogeral.uc.pt]

- 2. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]

- 4. Cellular antioxidant activity of phenylaminoethyl selenides as monitored by chemiluminescence of peroxalate nanoparticles and by reduction of lipopolysaccharide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant effects of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Electrochemical Properties of 4-Aminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 4-Aminodiphenylamine (4-ADPA), with a focus on its behavior in acidic aqueous media. While specific data for 4-Aminodiphenylamine sulfate (B86663) is not extensively available in the current literature, this guide extrapolates the electrochemical characteristics from studies conducted in similar acidic environments, such as perchloric acid, to provide a robust understanding for researchers. 4-ADPA is a crucial intermediate in the synthesis of various industrial products, including antioxidants and antiozonants, and its electrochemical behavior is of significant interest for electrosynthesis, sensor development, and understanding its degradation pathways.

Electrochemical Behavior of 4-Aminodiphenylamine

The electrochemistry of 4-Aminodiphenylamine is characterized by a primary oxidation event involving the amine groups, leading to the formation of a reactive quinonediimine species. This process is typically reversible under specific conditions, such as in strongly acidic media.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for elucidating the redox behavior of 4-ADPA. In an acidic medium, 4-ADPA exhibits a well-defined oxidation and a corresponding reduction peak. A study conducted in an aqueous perchloric acid solution at pH 1.0 revealed a single anodic peak (A₁) at approximately +0.42 V versus a reference electrode, which is attributed to the oxidation of 4-ADPA to N-phenylquinonediimine (N-PQD).[1] On the reverse scan, a corresponding cathodic peak (C₁) appears at about +0.38 V, representing the reduction of the generated N-PQD back to 4-ADPA.[1] The peak current ratio (Ipc/Ipa) under these conditions is close to unity, indicating the stability of the electrochemically generated N-phenylquinonediimine.[1]

Table 1: Cyclic Voltammetric Data for 4-Aminodiphenylamine in Acidic Medium

| Parameter | Value | Conditions | Reference |

| Anodic Peak Potential (Epa) | +0.42 V | 0.1 M HClO₄ (pH 1.0) | [1] |

| Cathodic Peak Potential (Epc) | +0.38 V | 0.1 M HClO₄ (pH 1.0) | [1] |

| Peak Separation (ΔEp) | 0.04 V | 0.1 M HClO₄ (pH 1.0) | [1] |

Note: Potentials are versus a standard reference electrode as reported in the literature. The specific reference electrode used should be consulted in the primary source for precise comparisons.

Influence of Sulfate Anions

While specific studies on the electrochemical properties of 4-Aminodiphenylamine sulfate are limited, the behavior in a sulfuric acid medium is expected to be broadly similar to that in other strong acids like perchloric acid. The primary role of the sulfate anion (SO₄²⁻) would be to act as the charge-balancing counter-ion for the protonated form of 4-ADPA in the acidic solution and for the cationic species generated during oxidation. The fundamental redox potentials are not expected to shift dramatically, although subtle changes in peak shape and current may occur due to differences in ion-pairing and the specific adsorption of anions on the electrode surface.

Experimental Protocols

The following section details a typical experimental protocol for investigating the electrochemical properties of 4-Aminodiphenylamine using cyclic voltammetry.

Cyclic Voltammetry of 4-Aminodiphenylamine

Objective: To determine the oxidation and reduction potentials of 4-Aminodiphenylamine in an acidic aqueous medium.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄)

-

Deionized water

-

Electrochemical workstation (potentiostat/galvanostat)

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)

-

Counter Electrode (e.g., Platinum wire)

-

Procedure:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of sulfuric acid or perchloric acid in deionized water.

-

Preparation of the Analyte Solution: Dissolve a known concentration of this compound in the electrolyte solution to achieve the desired concentration (e.g., 1 mM).

-

Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in deionized water and then in ethanol (B145695) to ensure a clean surface.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrolyte solution containing this compound.

-

Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes.

-

Connect the electrodes to the potentiostat.

-

Perform cyclic voltammetry by scanning the potential from an initial potential where no faradaic reaction occurs (e.g., 0.0 V) to a potential sufficiently positive to oxidize the 4-ADPA (e.g., +0.8 V) and then reversing the scan back to the initial potential.

-

Record the cyclic voltammogram at a specific scan rate (e.g., 50 mV/s).

-

The experiment can be repeated at various scan rates to investigate the kinetics of the electrode process.

-

Diagram 1: Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for cyclic voltammetry of 4-ADPA sulfate.

Electropolymerization of 4-Aminodiphenylamine

Under certain conditions, such as repeated potential cycling or applying a constant potential, the N-phenylquinonediimine formed during the oxidation of 4-ADPA can undergo further reactions, leading to the formation of a conductive polymer film on the electrode surface. This process is known as electropolymerization.

The mechanism of electropolymerization for aromatic amines generally involves the coupling of radical cations. For 4-ADPA, the initial oxidation forms the N-phenylquinonediimine. This species can exist in a resonance-stabilized radical cation form, which can then couple with another radical cation or a neutral 4-ADPA molecule. Subsequent deprotonation and re-aromatization lead to the formation of dimers, trimers, and ultimately a polymer chain.

Diagram 2: Proposed Electropolymerization Mechanism of 4-Aminodiphenylamine

Caption: Electropolymerization pathway of 4-Aminodiphenylamine.

Conclusion

The electrochemical properties of this compound in acidic media are primarily governed by the redox behavior of the 4-Aminodiphenylamine moiety. The compound undergoes a reversible one-electron oxidation to form a stable N-phenylquinonediimine species. This reactivity can be harnessed for electrosynthesis and the formation of conductive polymer films. While the direct influence of the sulfate anion has not been extensively quantified, its role is understood to be that of a supporting electrolyte. Further research is warranted to explore the specific effects of different anions and pH on the electrochemical behavior and electropolymerization of 4-Aminodiphenylamine, which could open new avenues for its application in materials science and sensor technology.

References

4-Aminodiphenylamine Sulfate: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodiphenylamine (4-ADPA) and its sulfate (B86663) salt are important chemical intermediates used in the synthesis of various industrial products, including antioxidants, antiozonants, and dyes.[1] Understanding the stability and degradation pathways of 4-Aminodiphenylamine sulfate is crucial for ensuring product quality, safety, and for the development of stable formulations and analytical methods. This technical guide provides a comprehensive overview of the known stability profile and degradation mechanisms of 4-aminodiphenylamine, with a focus on its sulfate salt where information is available. The content is based on a thorough review of the existing scientific literature.

Stability Summary

Detailed quantitative stability data for this compound under various stress conditions is not extensively available in the public domain. However, based on the known chemistry of p-phenylenediamines and related aromatic amines, the compound is expected to be susceptible to degradation under oxidative, photolytic, and thermal stress. The presence of the amine functional groups makes the molecule prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.[2]

General stability information suggests that solutions of similar aromatic amines can discolor upon storage due to light-induced degradation and photo-oxidation, leading to the formation of colored degradation products.[2] For instance, p-phenylenediamine (B122844) (PPD) itself is known to be unstable in aqueous solutions, with acidic conditions providing some delay in chemical oxidation.

Table 1: Summary of Stability Data for this compound

| Stress Condition | Parameter | Value | Reference |

| Hydrolytic | |||

| Acidic (e.g., 0.1 M HCl) | Degradation Rate/Kinetics | Not available in cited literature | |

| Neutral (e.g., Water) | Degradation Rate/Kinetics | Not available in cited literature | |

| Basic (e.g., 0.1 M NaOH) | Degradation Rate/Kinetics | Not available in cited literature | |

| Oxidative | |||

| 3% H₂O₂ | Degradation Rate/Kinetics | Not available in cited literature | |

| Persulfate | Degradation of the parent compound, diphenylamine (B1679370), follows pseudo-first-order kinetics.[2] | The degradation is accelerated by increased temperature and the presence of Fe(III) or Ag(I) ions.[2] | [2] |

| Thermal | |||

| Dry Heat (e.g., 60°C) | Degradation Rate/Kinetics | Not available in cited literature | |

| Photolytic | |||

| UV/Visible Light | Degradation Rate/Kinetics | Not available in cited literature | |

| Observation | Aromatic amines are susceptible to photo-oxidation, leading to colored degradation products. |

Degradation Pathways

The primary degradation pathway for 4-aminodiphenylamine is expected to be oxidation. Studies on related p-phenylenediamine compounds and the electrochemical degradation of p-aminodiphenylamine (also known as RT-Base) in a sulfate-containing medium provide strong evidence for the likely degradation products.[2]

The proposed oxidative degradation pathway involves the formation of radical cations and subsequent reactions to form quinone-imine and polymeric species. In the presence of sulfate ions, sulfate radicals (SO₄•⁻) can also contribute to the degradation process.

Proposed Oxidative Degradation Pathway of 4-Aminodiphenylamine

The degradation is initiated by the oxidation of the 4-aminodiphenylamine molecule. This can occur through various mechanisms, including reaction with hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) in advanced oxidation processes. The initial step is the formation of a radical cation. This is followed by a series of oxidation, hydrolysis, and polymerization steps to yield various degradation products. Key intermediates identified in the electrochemical degradation of p-aminodiphenylamine include N-phenyl-p-benzoquinoneimine, hydroquinone, and benzoquinone. Further reactions can lead to the formation of polymeric products.

Caption: Proposed oxidative degradation pathway of 4-Aminodiphenylamine.

Experimental Protocols

While specific, validated protocols for the forced degradation of this compound are not available in the reviewed literature, a general experimental protocol can be designed based on ICH guidelines and common practices in the pharmaceutical industry for forced degradation studies.[3]

Representative Protocol for a Forced Degradation Study of this compound